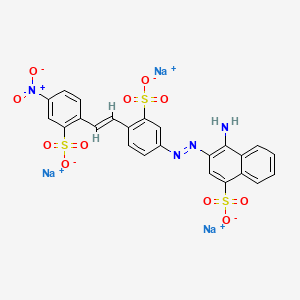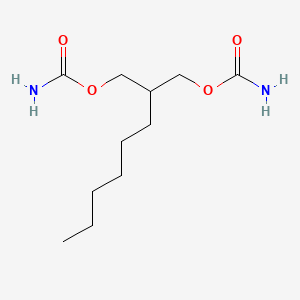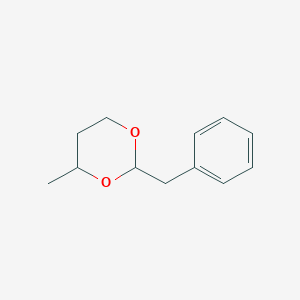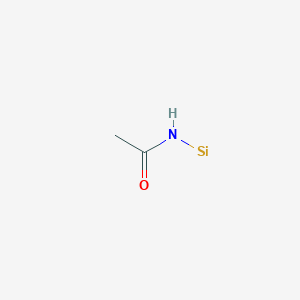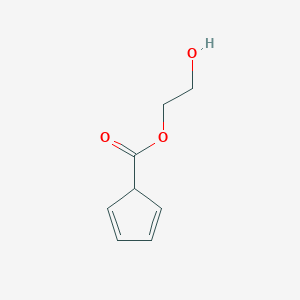
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is an organic compound characterized by a cyclopentadiene ring substituted with a hydroxyethyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopenta-2,4-diene-1-carboxylic acid with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the ethylene oxide to the carboxylic acid, followed by ring opening to form the hydroxyethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as sodium hydroxide can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: 2-Carboxyethyl cyclopenta-2,4-diene-1-carboxylate.
Reduction: 2-Hydroxyethyl cyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-diene-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
2-Hydroxyethyl benzene-1-carboxylate: Contains a benzene ring instead of a cyclopentadiene ring, leading to different chemical properties and reactivity.
2-Hydroxyethyl cyclohexane-1-carboxylate: Contains a saturated cyclohexane ring, resulting in different stability and reactivity.
Uniqueness
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is unique due to its combination of a cyclopentadiene ring with a hydroxyethyl and carboxylate group. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
770702-65-3 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8(10)7-3-1-2-4-7/h1-4,7,9H,5-6H2 |
InChI Key |
ITFKUZMUWBDVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


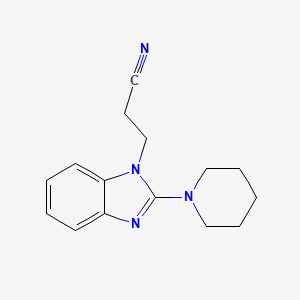

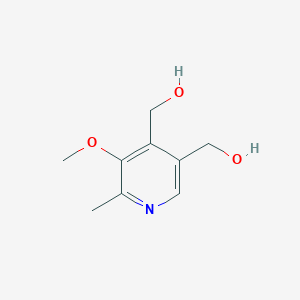
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
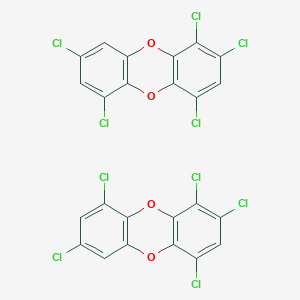
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
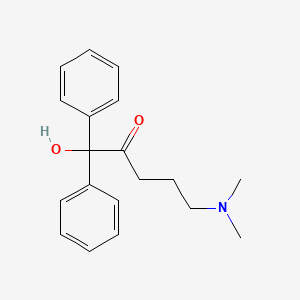
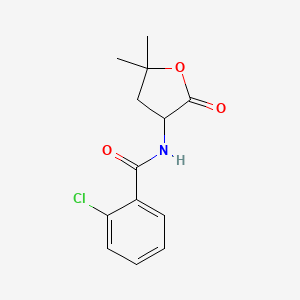
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
